molecular formula C45H38N2O2 B13361035 (4S)-4-(3,5-diphenylphenyl)-2-[2-[(4S)-4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole

(4S)-4-(3,5-diphenylphenyl)-2-[2-[(4S)-4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole

Cat. No.: B13361035
M. Wt: 638.8 g/mol
InChI Key: CVTBPFWBWVUQGY-NCRNUEESSA-N
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Description

The compound “(4S)-4-(3,5-diphenylphenyl)-2-[2-[(4S)-4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole” is a complex organic molecule featuring multiple aromatic rings and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the diphenylphenyl groups: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Chiral resolution: Given the presence of chiral centers, enantioselective synthesis or chiral resolution techniques may be employed.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of oxazole rings to oxazoles or other oxidized products.

    Reduction: Reduction of aromatic rings or oxazole groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound can be used as a building block for the synthesis of advanced materials with unique properties.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug development:

Medicine

    Therapeutic agents: Investigation of its potential as a therapeutic agent for various diseases.

Industry

    Material science: Use in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Pathways involved: Specific biochemical pathways that are influenced by the compound’s presence.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazole: A simpler analog with one oxazole ring.

    (4S)-4-(3,5-diphenylphenyl)-2-[2-(4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole: A related compound with a different substitution pattern.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of aromatic rings and oxazole groups, which may confer unique chemical and physical properties.

Properties

Molecular Formula

C45H38N2O2

Molecular Weight

638.8 g/mol

IUPAC Name

(4S)-4-(3,5-diphenylphenyl)-2-[2-[(4S)-4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C45H38N2O2/c1-45(2,43-46-41(29-48-43)39-25-35(31-15-7-3-8-16-31)23-36(26-39)32-17-9-4-10-18-32)44-47-42(30-49-44)40-27-37(33-19-11-5-12-20-33)24-38(28-40)34-21-13-6-14-22-34/h3-28,41-42H,29-30H2,1-2H3/t41-,42-/m1/s1

InChI Key

CVTBPFWBWVUQGY-NCRNUEESSA-N

Isomeric SMILES

CC(C)(C1=N[C@H](CO1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H](CO5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8

Canonical SMILES

CC(C)(C1=NC(CO1)C2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(CO5)C6=CC(=CC(=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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